2,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a complex organic compound featuring a furan ring, a pyridine ring, and a thiophene ring
Scientific Research Applications
2,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
Safety and Hazards
Future Directions
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bonds between the thiophene and pyridine rings. This reaction requires a palladium catalyst and a boron reagent under mild conditions . Another method involves the condensation of appropriate starting materials, such as 2,5-dimethylfuran-3-carboxylic acid and 5-(thiophen-2-yl)pyridin-3-ylmethylamine, under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield carboxylic acid derivatives, while reduction of nitro groups will produce amines.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran-3-carboxamide: Lacks the thiophene and pyridine rings, making it less versatile in biological applications.
5-(thiophen-2-yl)pyridin-3-ylmethylamine: Lacks the furan ring, which may reduce its efficacy in certain applications.
Uniqueness
2,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is unique due to its combination of three different aromatic rings, which enhances its chemical reactivity and potential for diverse applications. The presence of the furan, thiophene, and pyridine rings allows for multiple points of interaction with biological targets, making it a promising candidate for drug development and other scientific research .
Properties
IUPAC Name |
2,5-dimethyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-6-15(12(2)21-11)17(20)19-9-13-7-14(10-18-8-13)16-4-3-5-22-16/h3-8,10H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFSOLMEOKXWRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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